N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of furan and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivatives, followed by the formation of the oxazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the oxazole ring can produce amine derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
2-(2-Furanylmethyl)-5-methylfuran: Features a furan ring with additional methyl and furanylmethyl substitutions.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of furan and oxazole rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N2O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H18N2O4/c1-15-9-10-18(26-15)14-23(13-17-8-5-11-25-17)21(24)19-12-20(27-22-19)16-6-3-2-4-7-16/h2-12H,13-14H2,1H3 |
InChI Key |
BMKNVGPIHIKFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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